molecular formula C25H27FN4O3S B2393434 N-(4-fluorobenzyl)-2-(3-(2-(4-isopropylphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105250-31-4

N-(4-fluorobenzyl)-2-(3-(2-(4-isopropylphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

Cat. No. B2393434
CAS RN: 1105250-31-4
M. Wt: 482.57
InChI Key: ORYSJOYEAAONRO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(3-(2-(4-isopropylphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a useful research compound. Its molecular formula is C25H27FN4O3S and its molecular weight is 482.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(4-fluorobenzyl)-2-(3-(2-(4-isopropylphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is part of a broader category of compounds with potential applications in medicinal chemistry and drug design. Compounds with similar structures have been synthesized and tested for various biological activities, demonstrating the significance of this class of molecules in scientific research. For example, derivatives of benzothiazolinone acetamide, similar in structure, have shown anti-lung cancer activity due to their ability to interact with cancer cell lines at low concentrations, highlighting their potential in anticancer drug development (Hammam et al., 2005).

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives, which share a structural motif with this compound, has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized for their potential antioxidant activities, showcasing the versatility of similar compounds in creating substances with significant biological properties (Chkirate et al., 2019).

Anti-inflammatory and Antipsychotic Potential

Further research into closely related compounds has identified potential anti-inflammatory and antipsychotic activities. Specifically, N-(3-chloro-4-fluorophenyl) derivatives have demonstrated significant anti-inflammatory activity, suggesting the therapeutic potential of these compounds in treating inflammation-related disorders (Sunder et al., 2013). Additionally, the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have indicated potential antipsychotic properties without interacting with dopamine receptors, an unusual and desirable feature for new antipsychotic drugs (Wise et al., 1987).

Photovoltaic and Ligand-Protein Interaction Studies

Studies have also explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, revealing their potential in dye-sensitized solar cells (DSSCs) and as inhibitors in biochemical pathways. This indicates the broader applicability of such compounds beyond medicinal chemistry, extending into materials science and biochemistry (Mary et al., 2020).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3S/c1-16(2)18-5-9-20(10-6-18)33-13-24(32)28-25-21-14-34-15-22(21)29-30(25)12-23(31)27-11-17-3-7-19(26)8-4-17/h3-10,16H,11-15H2,1-2H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYSJOYEAAONRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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